molecular formula C12H13NO3 B2481399 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid CAS No. 933740-08-0

3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid

Cat. No.: B2481399
CAS No.: 933740-08-0
M. Wt: 219.24
InChI Key: YBSBSZPGEZVFTN-UHFFFAOYSA-N
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Description

3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structure, which includes a quinoline ring fused with a propanoic acid moiety. This compound has a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid typically involves the reaction of quinoline derivatives with propanoic acid or its derivatives. . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism of action of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid is unique due to its specific quinoline ring structure fused with a propanoic acid moiety. This combination provides distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-(2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-6-5-9-3-1-2-4-10(9)13(11)8-7-12(15)16/h1-4H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSBSZPGEZVFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933740-08-0
Record name 3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid
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